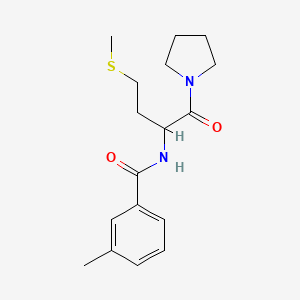
2-(4-chlorophenoxy)-N-methyl-N-(pyridin-4-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-methyl-N-(pyridin-4-ylmethyl)acetamide, commonly known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CPMA is a synthetic compound that belongs to the class of acetamides and has a molecular weight of 318.8 g/mol.
作用机制
The mechanism of action of CPMA is not fully understood, but it is believed that CPMA acts as an inhibitor of certain enzymes and receptors in the human body. CPMA has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. CPMA has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
CPMA has been shown to have various biochemical and physiological effects in the human body. CPMA has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of HDAC. CPMA has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of RTK. CPMA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
实验室实验的优点和局限性
CPMA has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. CPMA is also relatively easy to synthesize, which makes it readily available for researchers. However, CPMA has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments. CPMA can also be toxic in high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on CPMA. One area of research is the development of CPMA-based drugs for the treatment of various diseases such as cancer and inflammation. Another area of research is the study of the mechanism of action of CPMA and its effects on various enzymes and receptors in the human body. Additionally, there is a need for further research on the safety and toxicity of CPMA in order to determine its suitability for use in humans.
合成方法
The synthesis of CPMA involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing CPMA is the reaction between 2-(4-chlorophenoxy) acetic acid and N-methyl-N-(pyridin-4-ylmethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure CPMA.
科学研究应用
CPMA has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. CPMA has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. CPMA has also been used as a tool for studying the mechanism of action of various enzymes and receptors in the human body.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-methyl-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-18(10-12-6-8-17-9-7-12)15(19)11-20-14-4-2-13(16)3-5-14/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVXPDPQRSIVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dihydro-2H-chromen-4-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7564200.png)
![[4-[2-(Dimethylamino)ethyl]piperidin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone](/img/structure/B7564205.png)
![3,4-dihydro-1H-isochromen-1-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7564207.png)

![3-[(1,3-dioxoisoindol-2-yl)methyl]-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide](/img/structure/B7564213.png)

![2-[(4-Methylphenoxy)methyl]-5-[(2-methylphenyl)-phenylmethyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B7564232.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7564238.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7564241.png)
![2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol](/img/structure/B7564251.png)
![7-Chloro-4-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]quinoline](/img/structure/B7564280.png)
![4-tert-butyl-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7564287.png)
